molecular formula C11H13ClF3NO2 B1420221 (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1193388-47-4

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1420221
CAS RN: 1193388-47-4
M. Wt: 283.67 g/mol
InChI Key: VDLVPMSFVUDRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H12F3NO2•HCl . It has a molecular weight of 283.67 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the available resources.

Scientific Research Applications

Central Nervous System Depressants

These compounds are known to act as central nervous system depressants. They can be used to develop medications that help in reducing nervous system activity, which can be beneficial in treating conditions like anxiety and sleep disorders .

Antipsychotic Agents

Derivatives of 2,3-Dihydro-1,4-benzodioxin have potential applications as antipsychotic agents. They could be used in the treatment of psychiatric disorders such as schizophrenia .

Calcium Antagonists

As calcium antagonists, these compounds can play a role in cardiovascular health by influencing the movement of calcium into the cells of the heart and blood vessels, which can relax the blood vessels and reduce blood pressure .

Diuretic and Antibacterial Agents

The compound has applications as both a diuretic and an antibacterial agent. Diuretics help to remove excess fluid from the body, while antibacterial agents are used to combat bacterial infections .

Neurodegenerative Disorders

There is potential for these compounds to be used in treating neurodegenerative disorders due to their biological activities that may influence neurological pathways and protect nerve cells .

Inflammatory and Autoimmune Disorders

The anti-inflammatory properties of these derivatives make them candidates for treating inflammatory and autoimmune disorders, where they could help reduce inflammation and modulate immune system activity .

Cardiovascular and Diabetic Disorders

Compounds containing the 2,3-Dihydro-1,4-benzodioxin structure are being explored for their potential in treating cardiovascular and diabetic disorders by affecting various biological pathways related to these diseases .

Nonlinear Optical Material

A new organic nonlinear optical (NLO) material containing a derivative of 2,3-Dihydro-1,4-benzodioxin has been synthesized and is being studied for its structural, thermal, dielectric, and nonlinear optical properties .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it is used for research purposes , it could potentially be involved in the development of new materials, pharmaceuticals, or other applications.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLVPMSFVUDRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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